molecular formula C8H15N B15239539 (S)-2-Cyclobutylpyrrolidine

(S)-2-Cyclobutylpyrrolidine

Cat. No.: B15239539
M. Wt: 125.21 g/mol
InChI Key: LOYAIHRKONEJEX-QMMMGPOBSA-N
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Description

(S)-2-Cyclobutylpyrrolidine is a chiral compound characterized by a cyclobutyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cyclobutylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutylamine and pyrrolidine derivatives, which undergo cyclization reactions facilitated by catalysts and specific reaction conditions such as temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclobutylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

(S)-2-Cyclobutylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Cyclobutylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Cyclobutylpyrrolidine: The enantiomer of (S)-2-Cyclobutylpyrrolidine, with similar but distinct properties.

    Cyclobutylamine: A related compound with a simpler structure.

    Pyrrolidine: The parent compound of this compound.

Uniqueness

This compound is unique due to its chiral nature and the presence of both cyclobutyl and pyrrolidine rings. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(2S)-2-cyclobutylpyrrolidine

InChI

InChI=1S/C8H15N/c1-3-7(4-1)8-5-2-6-9-8/h7-9H,1-6H2/t8-/m0/s1

InChI Key

LOYAIHRKONEJEX-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2CCC2

Canonical SMILES

C1CC(C1)C2CCCN2

Origin of Product

United States

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